Dillenic acid B

Antibacterial Spectrum of Activity Gram-negative

Dillenic acid B is an oleanene-type pentacyclic triterpenoid first isolated from the Papua New Guinean medicinal plant Dillenia papuana. It is characterized as 2-oxo-3β-hydroxyolean-12-en-30-oic acid, with a molecular formula of C30H46O4 and a molecular weight of 470.70 g/mol.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B1247009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDillenic acid B
Synonyms2-oxo-3-hydroxyolean-12-en-30-oic acid
3-hydroxy-2-oxoolean-12-en-30-oic acid
dillenic acid B
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CC(=O)C1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C30H46O4/c1-25(2)21-10-11-30(7)22(28(21,5)17-20(31)23(25)32)9-8-18-19-16-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h8,19,21-23,32H,9-17H2,1-7H3,(H,33,34)/t19-,21-,22+,23-,26+,27-,28-,29+,30+/m0/s1
InChIKeyWOKFCRPNGIVPEZ-FVYGZGRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dillenic Acid B for Antibacterial Research: A Rare Oleanane Triterpenoid Sourcing Guide


Dillenic acid B is an oleanene-type pentacyclic triterpenoid first isolated from the Papua New Guinean medicinal plant Dillenia papuana [1]. It is characterized as 2-oxo-3β-hydroxyolean-12-en-30-oic acid, with a molecular formula of C30H46O4 and a molecular weight of 470.70 g/mol [2][3]. It belongs to a small family of structurally related dillenic acids (A-E) [4]. Its primary reported bioactivity is antibacterial action against both Gram-positive and Gram-negative species, distinguishing it from common triterpenoid analogs like oleanolic acid [1].

Why Oleanolic Acid or Ursolic Acid Are Not Suitable Replacements for Dillenic Acid B


Generic substitution of dillenic acid B with common triterpenoids like oleanolic acid (OA) or ursolic acid (UA) is not scientifically sound due to critical differences in antibacterial spectrum and structure-activity relationships. While OA and UA are well-studied, their antibacterial activity is largely restricted to Gram-positive bacteria [1]. In contrast, dillenic acid B demonstrates activity against the Gram-negative bacterium Escherichia coli, a fundamental and non-interchangeable difference in spectrum [2]. Furthermore, SAR studies on the dillenic acid series indicate that the ketone function in ring A of the oleanene skeleton is a key determinant for antibacterial activity [3]. This structural feature is absent in OA and UA, meaning their mechanisms and activity profiles are not equivalent to dillenic acid B.

Dillenic Acid B vs. Comparators: Quantitative Antibacterial Evidence and Structural Differentiation


Antibacterial Spectrum: Gram-Negative Activity Distinguishes Dillenic Acid B from Oleanolic and Ursolic Acids

Dillenic acid B exhibits antibacterial activity against the Gram-negative bacterium Escherichia coli, a feature not shared by the common triterpenoid comparators oleanolic acid (OA) and ursolic acid (UA). A comparative study on OA, UA, and betulinic acid (BA) concluded that OA and UA's antibacterial activity was 'limited to Gram-positive bacteria' [1]. In contrast, dillenic acid B, along with its closely related analogs dillenic acids A, C, and D, demonstrated activity against E. coli in a bioautographic assay [2]. This difference in spectrum is a key differentiator for research applications requiring broad-spectrum activity.

Antibacterial Spectrum of Activity Gram-negative

Structural SAR: The Ring A Ketone as a Unique Determinant of Antibacterial Activity

A comparative SAR study on dillenic acids A-E identified a ketone function in ring A of the oleanene skeleton as a key structural requirement for the observed antibacterial activity [1]. This finding was based on a comparison of the activities of dillenic acids D and E with the earlier reported dillenic acids A-C [1]. Dillenic acid B, characterized as 2-oxo-3β-hydroxyolean-12-en-30-oic acid, possesses a ketone group at C-2 [2]. Common triterpenoid alternatives such as oleanolic acid and ursolic acid lack this ketone functionality, which provides a structural basis for their differing antibacterial spectra.

Structure-Activity Relationship Triterpenoid Antibacterial

Antibacterial Activity: Minimum Quantity Required for Detection via Bioautography

The original characterization paper utilized a bioautographic method to assess antibacterial activity, establishing detection limits for each compound against specific bacterial strains [1]. Dillenic acid B (compound 2) showed detection limits of 2.0 μg against Bacillus subtilis and Escherichia coli, and 1.0 μg against Micrococcus luteus [1]. In this assay, dillenic acid B was equipotent to dillenic acid A against B. subtilis, but less potent than dillenic acid A against M. luteus (1.0 μg vs 1.2 μg for A). Notably, dillenic acid B demonstrated the same detection limit (2.0 μg) against both the Gram-positive B. subtilis and the Gram-negative E. coli, while dillenic acid A showed a higher detection limit (2.4 μg) against E. coli, suggesting dillenic acid B has a more balanced Gram-positive/Gram-negative profile within its series [1].

Antibacterial Bioautography Detection Limit

Chemical and Physical Property Comparison: Dillenic Acid B vs. Oleanolic Acid

Dillenic acid B and its baseline analog oleanolic acid have distinct physicochemical profiles that are critical for experimental design, formulation, and analytical method development. Dillenic acid B (MW 470.70 g/mol, TPSA 74.60 Ų, XlogP 6.50) [1] has a higher molecular weight and a more complex oxidation pattern than oleanolic acid (MW 456.70 g/mol, TPSA 57.53 Ų, XlogP 6.45) [2]. The presence of an additional ketone group in dillenic acid B contributes to its higher TPSA, which can influence solubility, permeability, and chromatographic retention.

Triterpenoid Physicochemical Properties Compound Differentiation

High-Value Application Scenarios for Dillenic Acid B Sourcing


SAR Studies on Gram-Negative Antibacterial Triterpenoids

Based on its confirmed activity against E. coli and the SAR insights pointing to the importance of the ring A ketone, dillenic acid B is a high-value scaffold for structure-activity relationship (SAR) studies focused on developing broad-spectrum antibacterial agents from the triterpenoid class [1][2]. Its procurement is justified for projects aiming to optimize activity against Gram-negative pathogens, a property lacking in common triterpenoids like oleanolic acid.

Natural Product Reference Standard for Bioactivity-Guided Fractionation

The original discovery of dillenic acid B was driven by bioactivity-guided fractionation [1]. As a characterized and moderately active antibacterial compound from Dillenia papuana, dillenic acid B serves as a valuable reference standard for natural product chemists performing similar fractionation studies on related Dillenia species or other plant sources known to contain triterpenoids. Its distinct UV, MS, and NMR fingerprint aids in dereplication.

Mechanistic Studies on Triterpenoid Antibacterial Action

The specific structural features of dillenic acid B (2-oxo-3β-hydroxy configuration) [2] make it a useful probe for investigating the mechanism of antibacterial action of triterpenoids. Comparative studies with dillenic acid A (which differs in oxidation pattern) and oleanolic acid (which lacks the ring A ketone) could help elucidate the molecular targets and pathways involved [3].

Method Development for Triterpenoid Purification and Analysis

Due to its unique physicochemical profile (higher TPSA than common triterpenoids) [4], dillenic acid B is a challenging and representative molecule for developing and validating analytical methods, such as HPLC or LC-MS, for the separation of closely related oxygenated triterpenoids from complex natural matrices.

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